molecular formula C10H13F B8675758 1-Tert-butyl-3-fluorobenzene CAS No. 701-26-8

1-Tert-butyl-3-fluorobenzene

Cat. No. B8675758
M. Wt: 152.21 g/mol
InChI Key: SEYVXKNLOLHDRF-UHFFFAOYSA-N
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Patent
US08178699B2

Procedure details

To a vigorously stirred solution of tetrafluoroboric acid (73.26 mL; 0.4 mol; 48% wt % solution in water) in a large beaker at room temperature was slowly added 3-tert-butylaniline (15.0 g; 0.10 mmol). The resulting mixture was stirred at room temperature for 30 minutes, cooled to 0° C. and then a solution of sodium nitrite (11.09 g; 0.16 mol) in water (30 mL) was added. After addition was complete reaction mixture was stirred at 0° C. for 30 minutes, warmed to room temperature and further stirred for 20 minutes. The resulting beige slushy material was filtered, washed with tetrafluoroboric acid (20 mL) and ether (3×20 mL) to yield an off-white solid (13.54 g). The latter was dissolved in dichloromethane (300 mL) and heated at reflux for 2 hours until the solid was dissolved and no more gas (HF) evolution was observed. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to yield a dark oil that was purified by column chromatography eluting with ethyl acetate/hexanes (0 to 5% v/v gradient elution over 1 L) to yield the title compound as a pale yellow liquid (11.80 g).
Quantity
73.26 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
11.09 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][B-](F)(F)F.[H+].[C:7]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)N)([CH3:10])([CH3:9])[CH3:8].N([O-])=O.[Na+]>O>[C:7]([C:11]1[CH:17]=[CH:16][CH:15]=[C:13]([F:1])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
73.26 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(N)C=CC1
Step Three
Name
Quantity
11.09 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
further stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting beige slushy material was filtered
WASH
Type
WASH
Details
washed with tetrafluoroboric acid (20 mL) and ether (3×20 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.54 g
YIELD: CALCULATEDPERCENTYIELD 88956.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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